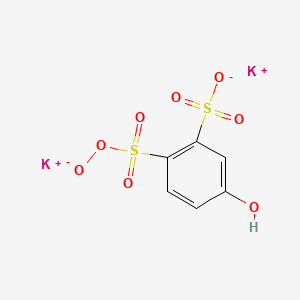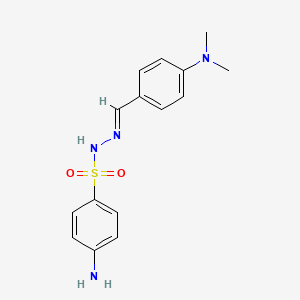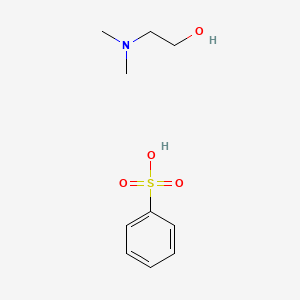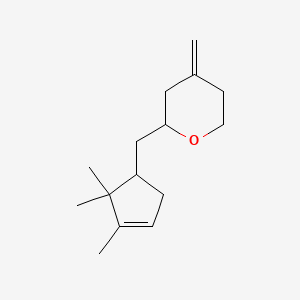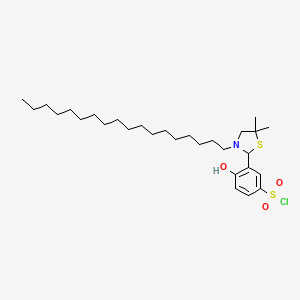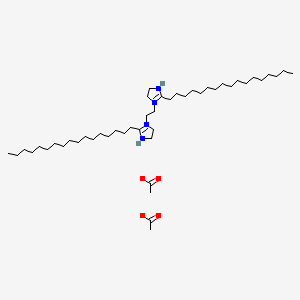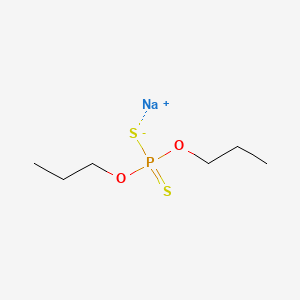
Phosphorodithioic acid, O,O-dipropyl ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodithioic acid, O,O-dipropyl ester, sodium salt is an organophosphorus compound with the molecular formula C6H14NaO2PS2. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid, O,O-dipropyl ester, sodium salt typically involves the reaction of phosphorodithioic acid with propyl alcohol in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
Phosphorodithioic acid+Propyl alcohol+Sodium base→Phosphorodithioic acid, O,O-dipropyl ester, sodium salt+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodithioic acid, O,O-dipropyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodithioic acid, O,O-dipropyl ester, sulfoxide.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Phosphorodithioic acid, O,O-dipropyl ester, sulfoxide.
Reduction: Propyl alcohol derivatives.
Substitution: Various substituted phosphorodithioic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphorodithioic acid, O,O-dipropyl ester, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.
Wirkmechanismus
The mechanism of action of phosphorodithioic acid, O,O-dipropyl ester, sodium salt involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ester group can undergo hydrolysis, releasing active species that can interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester, sodium salt
- Phosphorodithioic acid, O,O-dibutyl ester, sodium salt
- Phosphorodithioic acid, O,O-dimethyl ester, sodium salt
Uniqueness
Phosphorodithioic acid, O,O-dipropyl ester, sodium salt is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
42401-77-4 |
|---|---|
Molekularformel |
C6H14NaO2PS2 |
Molekulargewicht |
236.3 g/mol |
IUPAC-Name |
sodium;dipropoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS2.Na/c1-3-5-7-9(10,11)8-6-4-2;/h3-6H2,1-2H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
RYGBVPPUWYNNOA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCOP(=S)(OCCC)[S-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



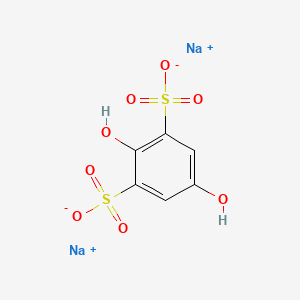
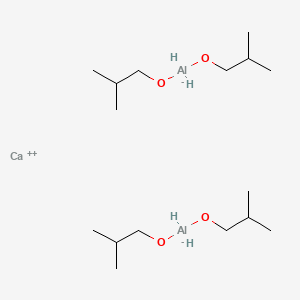
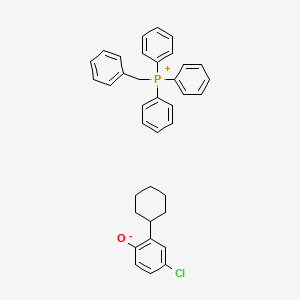
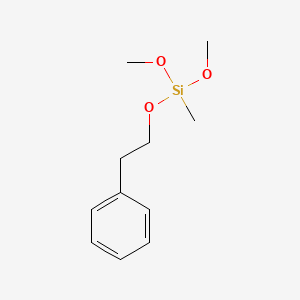
![2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B12681454.png)

